Hydrin 2
Overview
Description
Hydrin 2, also known as ninhydrin, is an organic compound with the chemical formula C₆H₄(CO)₂C(OH)₂. It is widely used in analytical chemistry for detecting ammonia and amines. This compound is particularly significant in forensic science for detecting fingerprints, as it reacts with the terminal amines of lysine residues in peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The process requires careful temperature control to avoid over-oxidation and degradation of the product.
Industrial Production Methods
In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using nitric acid. The reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity . The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ninhydrin undergoes several types of chemical reactions, including:
Oxidation: Ninhydrin can be oxidized to form hydrindantin, a reduced form of ninhydrin.
Reduction: It can be reduced to form indane-1,2,3-trione.
Substitution: Ninhydrin reacts with primary amines to form Ruhemann’s purple.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur at elevated temperatures (90°C) and may require acidic or basic conditions depending on the desired product.
Major Products
Ruhemann’s Purple: Formed from the reaction with primary amines.
Hydrindantin: Formed through the oxidation of ninhydrin.
Scientific Research Applications
Ninhydrin has a wide range of applications in scientific research:
Chemistry: Used as a reagent for detecting amino acids and peptides.
Biology: Employed in protein sequencing and analysis.
Medicine: Utilized in diagnostic tests for amino acid metabolism disorders.
Industry: Applied in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
Ninhydrin exerts its effects through a series of chemical reactions. When it reacts with primary amines, it undergoes a condensation reaction to form Ruhemann’s purple. This reaction involves the deamination of the amine, followed by a condensation reaction with residual ninhydrin and ammonia to produce the final colored complex . The molecular targets include amino acids and peptides, which contain terminal amine groups .
Comparison with Similar Compounds
Ninhydrin can be compared with other similar compounds such as:
Hydrindantin: A reduced form of ninhydrin with similar reactivity.
Indane-1,2,3-trione: The precursor to ninhydrin with different reactivity.
2,4-Dinitrophenylhydrazine: Another reagent used for detecting carbonyl compounds.
Ninhydrin is unique due to its ability to form highly colored derivatives with primary amines, making it invaluable in forensic science and analytical chemistry .
Properties
IUPAC Name |
2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZMSWOKNWSHBJ-ICBIOJHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N14O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122842-55-1 | |
Record name | Hydrin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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